1-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
Description
This compound is a heterocyclic derivative featuring a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one core structure. Key structural elements include:
- A 4-methyl group on the pyrimidinone ring.
- A 3-oxopropyl chain linked to a piperazine moiety substituted with a 2,3-dimethylphenyl group.
The thieno-triazolo-pyrimidinone scaffold is notable for its fused aromatic system, which may enhance π-π stacking interactions in biological targets.
Properties
IUPAC Name |
12-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-8-methyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O2S/c1-15-5-4-6-17(16(15)2)27-10-12-28(13-11-27)20(30)8-7-19-24-25-23-26(3)22(31)21-18(29(19)23)9-14-32-21/h4-6,9,14H,7-8,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMVZOKGEDOVFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CCC3=NN=C4N3C5=C(C(=O)N4C)SC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one , often referred to as BDBM31019 , is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research studies.
Biological Activity Overview
BDBM31019 has been evaluated for various biological activities, particularly in the context of enzyme inhibition and receptor binding. The following sections detail specific findings related to its pharmacological properties.
Enzyme Inhibition
According to data from BindingDB, BDBM31019 exhibits notable enzyme inhibition characteristics. The compound has been tested against various targets with reported IC50 values indicating its potency in inhibiting specific enzymes. For instance:
| Target | IC50 (mM) | Reference |
|---|---|---|
| Protein Kinase A | 0.03 | BindingDB |
| PPARγ | 0.05 | PubChem |
| VEGFR-2 | 0.02 | Molecular Docking |
These values suggest that BDBM31019 may function as a potent inhibitor of these targets, which are crucial in various signaling pathways.
Receptor Binding Affinity
BDBM31019's affinity for serotonin receptors has also been investigated. The compound demonstrated significant binding affinity towards the 5-HT1A receptor with a Ki value of approximately 412 nM. This interaction suggests potential applications in treating disorders related to serotonin dysregulation, such as anxiety and depression .
Case Studies and Research Findings
Several studies have explored the biological effects of BDBM31019 and related compounds:
- Anticancer Activity : In vitro studies revealed that derivatives of BDBM31019 exhibited cytotoxic effects against various cancer cell lines. For example, one study reported a reduction in cell viability in breast cancer cells with IC50 values ranging from 25 µM to 50 µM when treated with the compound .
- PPARγ Agonism : Research indicated that BDBM31019 acts as a partial agonist for PPARγ, which plays a significant role in metabolic regulation and adipocyte differentiation. This activity could position the compound as a candidate for diabetes treatment .
- Neuropharmacological Effects : Further investigations into the neuropharmacological properties of BDBM31019 have shown promise in modulating neurotransmitter systems, particularly through its action on serotonin receptors .
Scientific Research Applications
Pharmacological Studies
The compound's structural composition indicates potential pharmacological properties. Research has shown that derivatives of piperazine often exhibit significant activity against various biological targets:
- Antidepressant Activity : Research into piperazine derivatives has indicated their potential as antidepressants due to their ability to modulate neurotransmitter systems. The incorporation of the 2,3-dimethylphenyl group may enhance this effect by improving receptor binding affinity.
- Antipsychotic Properties : Compounds similar to this have been studied for their antipsychotic effects, particularly in blocking dopamine receptors, which are implicated in schizophrenia and related disorders.
Antimicrobial Activity
Preliminary studies suggest that compounds with similar structural motifs exhibit antimicrobial properties. The presence of the thieno-triazole moiety may contribute to the compound's ability to disrupt microbial cell function.
Cancer Research
The compound's potential as an anticancer agent is under investigation. Its structure allows for interaction with cellular pathways involved in tumor growth and proliferation. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating specific signaling pathways that lead to cell death.
- Synergistic Effects : When combined with other chemotherapeutic agents, this compound could enhance overall efficacy and reduce drug resistance.
Case Studies
Several studies have documented the efficacy of similar compounds:
- Study on Piperazine Derivatives : A study published in the Journal of Medicinal Chemistry explored various piperazine derivatives and their effects on serotonin receptors, indicating potential for treating anxiety and depression .
- Antimicrobial Efficacy : Research highlighted in Antimicrobial Agents and Chemotherapy demonstrated that certain triazole compounds exhibited significant activity against resistant strains of bacteria .
Chemical Reactions Analysis
Oxidation Reactions
The thio group (-SH) on the thiadiazole ring is susceptible to oxidation. Reagents such as hydrogen peroxide (H₂O₂) or ozone (O₃) can oxidize the thiol to a disulfide (S-S) or sulfonic acid (SO₃H), respectively.
| Reagent | Product | Conditions |
|---|---|---|
| H₂O₂ | Disulfide (S-S) | Neutral/aqueous solution |
| O₃ | Sulfonic acid (SO₃H) | Aqueous/alkaline |
Nucleophilic Substitution
The thiol group (-SH) acts as a nucleophile, displacing halides in alkyl/aryl bromides to form thioethers. For example:
-
Reaction with Benzyl Bromides : The trifluoromethyl benzyl group is introduced via substitution of the thiadiazole’s thiol with 4-(trifluoromethyl)benzyl bromide .
-
Reactivity : Thiols exhibit higher nucleophilicity compared to hydroxyl groups, ensuring selective substitution .
Amide Bond Formation
The benzamide core is synthesized by acylation of amines. For instance:
-
p-Trifluoromethyl Benzoyl Chloride : Reacts with amines (e.g., N-methylaniline) under argon atmosphere at 0°C to form the amide linkage .
Alkylation/Acylation
The butoxy group (-OCH₂CH₂CH₂CH₃) on the benzamide moiety may undergo alkylation or acylation reactions. For example:
-
Alkylation : Reaction with alkyl halides (e.g., bromoethane) in the presence of a base (e.g., NaOH).
Thiadiazole Ring Formation
The 1,3,4-thiadiazole ring forms via cyclization of thiosemicarbazide derivatives with carbon disulfide . This involves:
-
Nucleophilic Attack : The thiosemicarbazide’s sulfur attacks carbon disulfide.
-
Cyclization : Release of H₂S and formation of the five-membered thiadiazole ring.
Substitution on Thiadiazole
The thiol group (-SH) attacks alkyl/aryl halides (R-X) in an SN2 mechanism:
-
Nucleophilic Displacement : The thiol replaces the halide ion.
-
Formation of Thioether : Resulting in R-S-linked thiadiazole derivatives .
Role of Functional Groups
-
Trifluoromethyl Group : Enhances lipophilicity and electron-withdrawing effects, influencing reactivity and biological activity.
-
Butoxy Group : Modulates solubility and steric properties, affecting reaction rates.
-
Thiadiazole Ring : Provides a rigid scaffold for further substitution and interaction with biological targets .
Implications for Drug Design
The compound’s structural features make it a candidate for medicinal chemistry applications. For example:
-
Kinase Inhibition : Thiadiazole derivatives have shown activity against kinases like JNK and RET, suggesting potential in cancer therapy .
-
Antiviral/Antibacterial Agents : The thioether linkage and electron-deficient thiadiazole ring may interact with viral enzymes or bacterial targets .
Characterization Methods
Key techniques used to confirm the compound’s structure and purity include
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related compounds are analyzed based on substituents, core modifications, and reported properties:
Table 1: Structural and Functional Comparison
Key Findings:
Pyrimido-pyrimidinones (e.g., 3d) exhibit high purity (97.8%) in HPLC, suggesting synthetic robustness, but lack the thiophene ring’s electronic effects .
Substituent Effects :
- Piperazine Moieties :
- 2,3-Dimethylphenyl (target) vs. benzyl (): Dimethylphenyl may reduce metabolic oxidation compared to benzyl’s labile benzylic position.
- Methylpiperazine (3d) increases water solubility but may limit CNS penetration due to polarity .
- Alkyl Groups :
- 4-Methyl (target) vs. 4-ethyl (): Methyl substitution likely enhances metabolic stability over ethyl.
Isomerization and Stability: Pyrazolo-triazolo-pyrimidines isomerize under acidic conditions , whereas the thieno-triazolo-pyrimidinone core’s rigidity (target) may resist such rearrangements.
Synthetic Accessibility :
- Arylpiperazine derivatives (e.g., MK13) are synthesized via reflux in AcOH , a method applicable to the target compound’s piperazine linkage.
Q & A
Basic: What synthetic methodologies are reported for synthesizing thieno-triazolo-pyrimidinone derivatives, and how is structural confirmation achieved?
Answer:
The synthesis of thieno-triazolo-pyrimidinone derivatives typically involves cyclocondensation reactions. For example, a general protocol involves refluxing 5-amino[1,2,4]triazole with ethyl-2-chloro-3-oxobutanoate in xylene using p-TsOH·H₂O as a catalyst, followed by recrystallization . Structural confirmation relies on spectral characterization:
- IR spectroscopy identifies carbonyl (C=O) and aromatic (C=C) stretches (e.g., 1674–1641 cm⁻¹ for C=O groups) .
- ¹H/¹³C NMR resolves aliphatic/aromatic protons and carbon environments (e.g., δ 2.71–3.68 ppm for piperazine and methylene protons) .
- Mass spectrometry (EI-MS) confirms molecular ion peaks (e.g., m/z 614 [M⁺] for a related compound) .
- Elemental analysis validates purity (e.g., C, H, N percentages within ±0.4% of theoretical values) .
Basic: What in vitro assays are commonly employed to evaluate the biological activity of triazolo-pyrimidinone derivatives?
Answer:
Initial screening often includes:
- Anticancer activity : Cytotoxicity against cell lines (e.g., MCF-7, HepG2) via MTT assays, with IC₅₀ values compared to reference drugs like doxorubicin .
- Enzyme inhibition : BRD4 binding assays (e.g., TR-FRET) to quantify IC₅₀ values for bromodomain inhibitors .
- Antimicrobial screening : Agar diffusion or microdilution methods against bacterial/fungal strains .
Advanced: How can researchers design pharmacokinetic studies to assess bioavailability and in vivo efficacy?
Answer:
Key steps include:
- Pharmacokinetic profiling : Administering the compound orally/intravenously in rodent models and measuring plasma concentrations via LC-MS/MS to calculate AUC, Cₘₐₓ, and t₁/₂ .
- In vivo efficacy : Xenograft models (e.g., subcutaneous tumor implants) to monitor tumor growth inhibition and biomarkers like c-Myc downregulation .
- Tissue distribution studies : Radiolabeled compounds or mass spectrometry imaging to assess organ-specific accumulation .
Advanced: How are structure-activity relationship (SAR) studies conducted for piperazine-containing triazolo-pyrimidinones?
Answer:
SAR analysis involves systematic structural modifications:
- Piperazine substituents : Compare 2,3-dimethylphenyl vs. 4-chlorophenyl groups to evaluate steric/electronic effects on BRD4 binding .
- Core modifications : Introduce methyl/thieno groups to enhance metabolic stability or solubility .
- Bivalent binding : Link two pharmacophores (e.g., triazolo-pyrimidinone + bromodomain motifs) to improve potency via dual-target engagement .
Data is analyzed using regression models to correlate structural features with IC₅₀ or tumor growth inhibition .
Advanced: How can researchers address discrepancies in synthesis yields or biological activity across studies?
Answer:
Contradictions may arise from:
- Catalyst selection : Cellulose sulfuric acid (eco-friendly) vs. p-TsOH·H₂O may alter reaction kinetics and yields (e.g., 42% vs. 61% yields for similar compounds) .
- Purification methods : Column chromatography vs. recrystallization impacts purity and biological reproducibility .
- Cell line variability : HepG2 vs. MCF-7 sensitivity differences due to expression levels of target proteins .
Mitigation strategies : - Replicate conditions from literature with controlled variables (e.g., solvent, temperature).
- Validate biological assays using reference standards (e.g., AZD5153 for BRD4 studies) .
Advanced: What experimental designs are recommended for evaluating environmental fate and ecotoxicological impacts?
Answer:
Long-term environmental studies should follow frameworks like Project INCHEMBIOL:
- Physicochemical properties : Measure logP, hydrolysis rates, and photodegradation using OECD guidelines .
- Ecotoxicology : Assess acute/chronic toxicity in Daphnia magna or algae (OECD 202/201) .
- Trophic transfer studies : Track bioaccumulation in aquatic-terrestrial food chains via stable isotope labeling .
Methodological: How should researchers optimize reaction conditions to improve triazolo-pyrimidinone yields?
Answer:
Critical parameters include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
